N-Methyl-L-proline monohydrate
Overview
Description
N-Methyl-L-proline monohydrate is an organic compound derived from L-proline, where the amino hydrogen is replaced by a methyl group. It is a white to off-white powder that is soluble in water and methanol . This compound is used in various scientific research applications due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-proline monohydrate can be synthesized through several methods. One common method involves the coupling reaction of L-proline with methyl acrylate, followed by crystallization and purification . Another method involves the conversion of L-proline with chloral, followed by methylation with methyl bromide, and finally conversion with aqueous hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-proline monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form N-methyl-L-proline.
Substitution: It can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methyl-L-proline.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
N-Methyl-L-proline monohydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Methyl-L-proline monohydrate involves its interaction with various molecular targets and pathways. It acts as a chiral auxiliary, facilitating the formation of specific stereoisomers in asymmetric synthesis. It also interacts with enzymes and receptors, influencing biochemical pathways and metabolic processes .
Comparison with Similar Compounds
L-Proline: The parent compound from which N-Methyl-L-proline monohydrate is derived.
N-Benzyl-L-proline: Another derivative of L-proline with a benzyl group instead of a methyl group.
N-Acetyl-L-proline: A derivative with an acetyl group.
Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary, setting it apart from other proline derivatives .
Properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKFJZWNAVSHW-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583529 | |
Record name | 1-Methyl-L-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199917-42-5 | |
Record name | 1-Methyl-L-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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